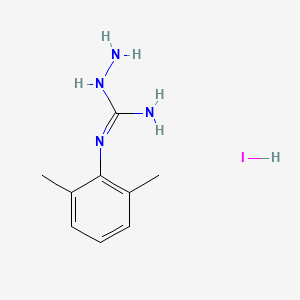

1-氨基-3-(2,6-二甲苯基)胍氢碘酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

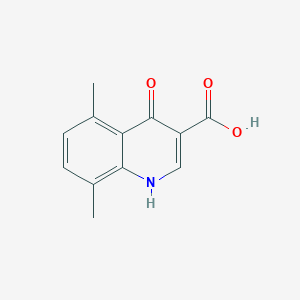

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a chemical compound with the molecular formula C9H15IN4 . The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .

Synthesis Analysis

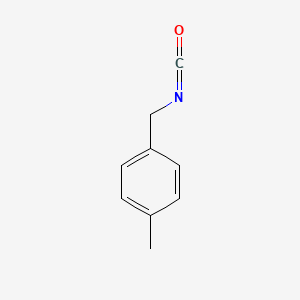

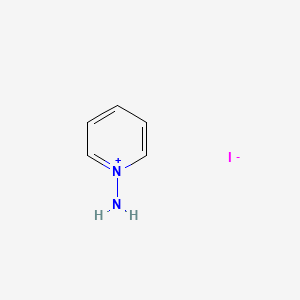

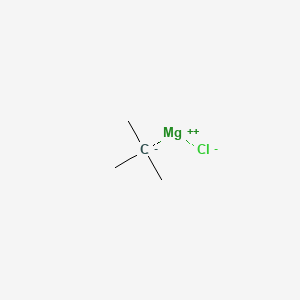

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis

The molecular structure of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is complex, and its tautomers can have different dipole moments. For example, the tautomer 3b (μ = 6.73 D) would be predicted to predominate over the tautomer 3a (μ = 5.51 D) in a polar solvent .Chemical Reactions Analysis

The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides, or utilizes thioureas (usually bearing electron-withdrawing substituents) in conjunction with thiophilic metal salts .科学研究应用

Synthesis of Guanidine Derivatives

This compound is utilized in the synthesis of various guanidine derivatives. These derivatives are important due to their biological activity and potential pharmaceutical applications .

Molecular Structure Studies

The intricate molecular structure of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide makes it a subject of interest in structural chemistry studies. Researchers analyze its molecular geometry, bonding patterns, and electronic properties to understand its reactivity and interactions.

Biological Activity Profiling

Due to its unique structure, this compound is studied for its biological activity. It may serve as a lead compound in drug discovery, particularly in targeting specific receptors or enzymes within biological systems.

Reference Standard for Chemical Analysis

In analytical chemistry, this compound can be used as a reference standard. Its well-defined properties allow for calibration of instruments and validation of analytical methods .

Experimental Applications in Chemistry

Educational Use in Chemistry

Development of Chemical Sensors

Researchers may explore the use of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide in the development of chemical sensors. Its reactivity with specific analytes can be harnessed to detect the presence of certain substances.

Pharmaceutical Research

The compound’s potential in pharmaceutical research lies in its ability to modulate biological pathways. It could be investigated for its therapeutic effects and possible incorporation into new medications.

作用机制

While the specific mechanism of action for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is not mentioned in the sources, guanidine, in general, is known to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

属性

IUPAC Name |

1-amino-2-(2,6-dimethylphenyl)guanidine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.HI/c1-6-4-3-5-7(2)8(6)12-9(10)13-11;/h3-5H,11H2,1-2H3,(H3,10,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUFALJERYVUNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)NN.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381790 |

Source

|

| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

CAS RN |

68569-67-5 |

Source

|

| Record name | NSC137921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)